molecular formula C12H10N4OS B15096293 3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one

3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one

Cat. No.: B15096293
M. Wt: 258.30 g/mol
InChI Key: DLWLUESMRIWYHF-UHFFFAOYSA-N
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Description

3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an acetylcholinesterase inhibitor, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one typically involves a multi-step process. One common method includes the condensation of arylpyruvic acids, thiosemicarbazide, and 2-bromoacetophenones in the presence of an ionic liquid catalyst such as N-methylpyrrolidone hydrosulfate ([Hnmp]HSO4). This green chemistry approach not only enhances the reaction efficiency but also allows for the recycling of the catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and multi-component reactions are likely to be employed to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, the compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in treating Alzheimer’s disease, where cholinergic deficits are a hallmark .

Properties

Molecular Formula

C12H10N4OS

Molecular Weight

258.30 g/mol

IUPAC Name

3-amino-6-benzyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one

InChI

InChI=1S/C12H10N4OS/c13-10-7-18-12-14-11(17)9(15-16(10)12)6-8-4-2-1-3-5-8/h1-5,7H,6,13H2

InChI Key

DLWLUESMRIWYHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=CSC3=NC2=O)N

Origin of Product

United States

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